3-methyl-6-nitro-1,3-benzoxazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-nitro-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-9-6-3-2-5(10(12)13)4-7(6)14-8(9)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKIKMHYSUVLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348933 | |
| Record name | 2(3H)-benzoxazolone, 3-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-61-1 | |
| Record name | 3-Methyl-6-nitro-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101084-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-benzoxazolone, 3-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for 3 Methyl 6 Nitro 1,3 Benzoxazol 2 One and Its Analogues
Foundational Synthetic Routes to Benzoxazolone and its 3-Substituted Derivatives
The construction of the benzoxazolone scaffold is the initial critical step. This is typically achieved through the cyclization of ortho-substituted phenols, followed by functionalization at the nitrogen atom.
The most prevalent method for synthesizing the 1,3-benzoxazol-2-one core involves the condensation and cyclization of 2-aminophenols with a one-carbon (C1) carbonyl source. sciforum.netorganic-chemistry.org This approach is versatile, allowing for the use of various carbonyl precursors, each with distinct advantages and reaction conditions.
Common carbonyl precursors include highly reactive and toxic phosgene (B1210022) and its derivatives, as well as safer alternatives like urea (B33335), chloroformates, and carbon dioxide generated in situ. sciforum.net For instance, the reaction of 2-aminophenol (B121084) with urea is a common method for producing 2-benzoxazolone. sciforum.net Another approach involves the oxidative cyclocarbonylation of 2-aminophenol using iron catalysts such as FeCl₃·6H₂O or Fe(acac)₃ in the presence of CCl₄ and water, where carbon dioxide is believed to be formed in situ and participates in the cyclization. sciforum.net
Alternative strategies employ different carbonyl sources. A one-pot synthesis under neutral or acidic conditions can produce benzoxazol-2-ones using 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a stable, solid carbonyl source. organic-chemistry.org The reaction of 2-aminophenols with aldehydes, often catalyzed by transition metals or ionic liquids, is another widely studied route to form the related 2-substituted benzoxazole (B165842) ring system. nih.govamazonaws.comrsc.org While these methods typically yield 2-substituted benzoxazoles rather than the benzoxazol-2-one core, they highlight the reactivity of 2-aminophenol as a key precursor in this chemical family. organic-chemistry.orgijpbs.com
| Carbonyl Precursor | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Urea, Phosgene | Heat | Common, traditional methods; phosgene is highly toxic. | sciforum.net |
| CO₂ (in situ from CCl₄) | FeCl₃·6H₂O or Fe(acac)₃ | Mild conditions (100–120 °C), atmospheric pressure, high yield. | sciforum.net |
| 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one | Neutral or acidic conditions | Utilizes a stable, solid, and recyclable carbonyl source. | organic-chemistry.org |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | LiHMDS or BF₃·Et₂O | A non-hazardous route to 2-aminobenzoxazoles from 2-aminophenols. | nih.govresearchgate.net |
Once the benzoxazolone ring is formed, the next step towards the target molecule is the introduction of a methyl group at the nitrogen atom (N-3 position). This can be achieved through N-alkylation reactions. Base-catalyzed alkylation is a common strategy for functionalizing the nitrogen of the benzoxazolone heterocycle. neu.edu.tr
For N-methylation specifically, various methylating agents can be employed in the presence of a suitable base. While direct methylation of the benzoxazolone is a standard procedure, research into advanced catalytic systems for N-methylation of related aromatic amines is also relevant. For example, iridium complexes based on a 2-arylbenzo[d]oxazole backbone have been developed as effective catalysts for the monomethylation of aromatic amines using methanol (B129727) as a green methylating reagent. nih.gov Such catalytic systems demonstrate high efficiency, particularly for ortho-substituted aromatic amines, and operate through a proposed mechanism involving borrowing hydrogen. nih.gov The treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine (B128534) can also afford 3-alkylbenzoxazolones in good yields under mild conditions. organic-chemistry.org
Selective Nitration Methodologies at the 6-Position of Benzoxazolone Systems
Introducing a nitro group onto the benzene (B151609) ring of the benzoxazolone system is a key step in the synthesis of the target compound. Electrophilic substitution reactions, such as nitration, on the benzoxazolone ring preferentially occur at the 6-position due to the directing effects of the heterocyclic portion of the molecule. neu.edu.tr
The nitration of benzoxazole proceeds readily, with the nitro group typically entering the 5- or 6-position. researchgate.net For the benzoxazol-2-one system specifically, the 6-position is highly favored for electrophilic attack. neu.edu.tr Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are commonly used for this transformation. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions.
Recent advancements in nitration methodology for analogous heterocyclic systems provide alternative approaches. For example, a selective C6-nitration of benzothiazolones has been reported using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitro source. researchgate.net This method offers good regioselectivity, a broad substrate scope, and excellent functional group compatibility at room temperature, suggesting its potential applicability to the benzoxazolone system. researchgate.net
Targeted Synthesis of 3-Methyl-6-nitro-1,3-benzoxazol-2-one
The targeted synthesis of this compound is achieved through a sequential combination of the foundational reactions described above. Two primary synthetic pathways can be envisioned:
Pathway A: Nitration followed by Methylation:
Step 1: Synthesis of 6-nitro-1,3-benzoxazol-2-one. This intermediate is prepared by the nitration of 1,3-benzoxazol-2-one using a suitable nitrating agent, which directs the nitro group to the 6-position. neu.edu.tr The starting benzoxazolone is synthesized from 2-aminophenol. sciforum.net
Step 2: N-methylation of 6-nitro-1,3-benzoxazol-2-one. The intermediate is then subjected to an N-alkylation reaction using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to yield the final product.
Pathway B: Methylation followed by Nitration:
Step 1: Synthesis of 3-methyl-1,3-benzoxazol-2-one. 1,3-benzoxazol-2-one is first N-methylated as described in section 2.1.2.
Step 2: Selective nitration of 3-methyl-1,3-benzoxazol-2-one. The resulting 3-methyl derivative is then nitrated. The activating nature of the N-methyl group and the inherent electronic properties of the ring system direct the incoming nitro group to the 6-position, yielding the final product. neu.edu.tr
Derivatization Strategies for this compound
The functional groups on this compound, particularly the nitro group, serve as handles for further chemical modification to generate a library of analogues.
The reduction of the aromatic nitro group to a primary amine is a fundamental and highly useful transformation, converting a strongly electron-withdrawing group into a strongly electron-donating and nucleophilic group. masterorganicchemistry.com This opens up a wide range of subsequent derivatization possibilities, such as acylation, alkylation, or diazotization.
Several reliable methods are available for the reduction of aryl nitro compounds that would be applicable to this compound. wikipedia.org These methods can be broadly categorized as catalytic hydrogenation or chemical reduction.
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a suitable solvent like ethanol (B145695), methanol, or ethyl acetate.
Chemical Reduction: A variety of chemical reducing agents can be employed. The most common are easily oxidized metals in the presence of acid, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) in a solvent like ethanol is also a very effective reagent for this transformation. wikipedia.orgresearchgate.net Other reagents like sodium hydrosulfite or samarium can also be used. wikipedia.org
| Method | Reagents | General Conditions | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Various solvents (e.g., EtOH, EtOAc), typically at room temperature and atmospheric or elevated pressure. | masterorganicchemistry.comwikipedia.org |
| Metal in Acid | Fe/HCl, Sn/HCl, or Zn/HCl | Aqueous acidic conditions. | masterorganicchemistry.com |
| Tin(II) Chloride | SnCl₂·2H₂O | Often used in ethanol or ethyl acetate. | wikipedia.orgresearchgate.net |
| Zinc Dust | Zn, Ammonium formate (B1220265) or NH₄Cl | Mild conditions, often at room temperature. | wikipedia.orgresearchgate.net |
The choice of reduction method often depends on the presence of other sensitive functional groups within the molecule. Catalytic hydrogenation is generally very clean, but may also reduce other functionalities like alkenes or alkynes. Metal/acid reductions are robust but may not be suitable for acid-sensitive substrates.
Table of Mentioned Chemical Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Target compound of synthesis |
| 1,3-Benzoxazol-2-one (Benzoxazolone) | Core heterocyclic scaffold |
| 2-Aminophenol | Primary precursor for benzoxazolone ring |
| 3-Methyl-1,3-benzoxazol-2-one | Intermediate in Pathway B |
| 6-Nitro-1,3-benzoxazol-2-one | Intermediate in Pathway A |
| Phosgene | Carbonyl precursor |
| Urea | Carbonyl precursor |
| Carbon tetrachloride (CCl₄) | Source for in situ CO₂ generation |
| Iron(III) chloride (FeCl₃) | Catalyst for cyclocarbonylation |
| Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | Catalyst for cyclocarbonylation |
| 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one | Solid carbonyl source |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Reagent for 2-aminobenzoxazole (B146116) synthesis |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Base for cyclization |
| Boron trifluoride etherate (BF₃·Et₂O) | Lewis acid for cyclization |
| Methanol | Green methylating agent |
| Trichloroacetyl chloride | Reagent for 3-alkylbenzoxazolone synthesis |
| Nitric acid | Nitrating agent |
| Sulfuric acid | Catalyst for nitration |
| Iron(III) nitrate (Fe(NO₃)₃) | Nitrating agent |
| Palladium on carbon (Pd/C) | Hydrogenation catalyst |
| Platinum(IV) oxide (PtO₂) | Hydrogenation catalyst |
| Raney Nickel | Hydrogenation catalyst |
| Iron (Fe) | Reducing agent |
| Tin (Sn) | Reducing agent |
| Zinc (Zn) | Reducing agent |
| Hydrochloric acid (HCl) | Acid for metal-based reductions |
| Tin(II) chloride (SnCl₂) | Reducing agent |
| Sodium hydrosulfite | Reducing agent |
| Ammonium formate | Hydrogen donor/reagent for reduction |
Introduction of Diverse Side Chains and Heterocyclic Moieties onto the Benzoxazolone Core
The benzoxazolone scaffold serves as a versatile platform for the attachment of a wide array of side chains and heterocyclic systems. These modifications are typically introduced at the N-3 position, leveraging the nucleophilicity of the nitrogen atom after deprotonation, or by building upon existing functional groups.
N-Alkylation with Haloalkyl-Substituted Heterocycles:
A primary strategy for incorporating heterocyclic moieties involves the N-alkylation of a 6-nitro-1,3-benzoxazol-2-one precursor with a suitable haloalkyl-substituted heterocycle. This reaction typically proceeds via a nucleophilic substitution mechanism, where the deprotonated benzoxazolone nitrogen attacks the electrophilic carbon bearing a halogen. The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions. Common bases include potassium carbonate, sodium hydride, and triethylamine.
For instance, the synthesis of analogues bearing a pyridine (B92270) moiety can be achieved by reacting 6-nitro-1,3-benzoxazol-2-one with a chloromethylpyridine derivative, such as 3-(chloromethyl)pyridine (B1204626) hydrochloride, in the presence of a suitable base. derpharmachemica.com Similarly, imidazole (B134444) and oxadiazole rings can be introduced using their respective haloalkyl derivatives. rsc.orgjocpr.com The synthesis of these haloalkylated heterocycles is a key preliminary step. For example, 2-(chloromethyl)-1-methylimidazole can be prepared from the corresponding hydroxymethyl precursor by reaction with thionyl chloride. researchgate.net The synthesis of 5-(bromomethyl)-1,2,4-oxadiazole (B3105618) derivatives can be achieved through bromination of the corresponding methyl-substituted oxadiazole. jocpr.com
Mannich-Type Reactions:
The Mannich reaction provides another powerful tool for introducing aminomethyl side chains onto the benzoxazolone core. While direct Mannich reaction on the benzene ring of the target molecule is challenging due to the deactivating effect of the nitro group, this method is highly effective for derivatizing related benzoxazole systems that can be subsequently modified. researchgate.net For example, new mannich bases of 1-((1-((1-(morpholinomethyl/piperidin-1-ylmethyl/(4-methyl piperazine-1-yl)methyl))-6- nitro-1H-benzo [d]imidazol-2-yl) methyl)-1H-pyrazole-4, 5-diyl) dimethanol have been synthesized, showcasing the utility of this reaction in building complex heterocyclic assemblies. researchgate.net
Table 1: Examples of Heterocyclic Moieties Introduced onto Benzoxazolone-Related Cores
| Heterocyclic Moiety | Linkage Strategy | Precursor Example | Reference |
| Pyridine | N-Alkylation | 3-(Chloromethyl)pyridine | derpharmachemica.com |
| Imidazole | N-Alkylation | 2-(Chloromethyl)-1-methylimidazole | rsc.org |
| 1,2,4-Oxadiazole | N-Alkylation | 5-(Bromomethyl)-1,2,4-oxadiazole | jocpr.com |
| Morpholine/Piperidine | Mannich Reaction | Formaldehyde, Morpholine/Piperidine | researchgate.net |
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of an already substituted aromatic ring like that in this compound is a significant synthetic challenge. The outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents.
Directing Group Effects:
The benzoxazolone core contains three key directing groups that influence the position of incoming electrophiles:
The Nitro Group (-NO₂): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.
The Amide Moiety (-NH-C=O-): The nitrogen atom of the amide can donate its lone pair of electrons into the aromatic ring, making it an activating group and an ortho, para-director.
The N-Methyl Group (-NCH₃-): The nitrogen atom, even when alkylated, still possesses a lone pair that can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In this compound, the nitro group at the C-6 position would direct an incoming electrophile to the C-5 and C-7 positions (meta to the nitro group). Conversely, the activating amide nitrogen would direct towards the C-5 and C-7 positions (ortho and para to the nitrogen, respectively). This confluence of directing effects suggests that electrophilic substitution, such as halogenation or further nitration, would preferentially occur at the C-5 and C-7 positions. Studies on the nitration of similarly substituted anilines and their derivatives have shown that the outcome can be a complex mixture of products, with the relative activating and deactivating strengths of the substituents playing a crucial role. researchgate.net
Halogenation:
Direct halogenation of the aromatic ring of this compound is a plausible method for introducing further functionality. Based on the combined directing effects, it is anticipated that halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would yield a mixture of 5-halo and 7-halo derivatives. The precise ratio would depend on the specific reaction conditions and the subtle interplay of electronic and steric factors.
Advanced C-H Activation and Cross-Coupling Strategies:
Modern synthetic methods offer more precise control over regioselectivity. While not yet reported for this specific molecule, palladium-catalyzed C-H activation could potentially be employed for the regioselective functionalization of the benzoxazolone core. Such methods often use a directing group to guide the catalyst to a specific C-H bond, allowing for the introduction of various substituents with high precision.
Analytical and Spectroscopic Characterization Techniques in Synthetic Confirmation
The confirmation of the structure of this compound and its analogues relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for the title compound are not widely available, its expected spectral characteristics can be predicted based on data from closely related compounds. rsc.orgchemicalbook.comnih.govbldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to provide key information about the aromatic and methyl protons. The N-methyl group should appear as a singlet. The aromatic protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system, influenced by the electronic effects of the nitro and amide groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the oxazolone (B7731731) ring, the N-methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing nitro group and the electron-donating nature of the heteroatoms in the fused ring.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.4 | ~28 |
| C4-H | ~7.3 | ~110 |
| C5-H | ~8.2 | ~118 |
| C7-H | ~8.1 | ~108 |
| C=O | - | ~154 |
| C-3a | - | ~131 |
| C-6 | - | ~145 |
| C-7a | - | ~143 |
Note: Predicted values are based on data from analogous compounds and may vary from experimental values.
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the carbonyl group of the lactam, the nitro group, and the aromatic ring. bldpharm.com
Table 3: Key Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (Lactam) | ~1770-1790 | Carbonyl stretch |
| NO₂ | ~1520-1540 and ~1340-1360 | Asymmetric and symmetric stretch |
| C=C (Aromatic) | ~1600-1450 | Aromatic ring stretching |
| C-N | ~1300-1200 | Stretch |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would confirm the molecular formula. The fragmentation pattern can provide further structural information, often showing characteristic losses of the nitro group (NO₂) and the methyl group (CH₃). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. spectrabase.comresearchgate.net
Mechanistic Studies of Biological Interactions and Structure Activity Relationships of Benzoxazolone Derivatives
Molecular Basis of Enzyme Inhibition by Benzoxazolone Scaffolds
The benzoxazolone core structure serves as a versatile scaffold for designing inhibitors of several key enzymes. The nature and position of substituents on the benzoxazolone ring system significantly influence the potency and selectivity of these compounds.
Benzoxazole (B165842) derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. brieflands.com These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the simultaneous inhibition of the constitutive COX-1 isoform is linked to undesirable side effects. nih.govrsc.org
The structure-activity relationship (SAR) of benzoxazole derivatives suggests that the presence of certain functional groups can enhance their inhibitory activity. Specifically, electron-withdrawing groups, such as a nitro (NO₂) moiety, have been reported to improve the anti-proliferative activity of some compounds, a function often linked to COX-2 inhibition. researchgate.net The cyclooxygenase active site consists of a long hydrophobic channel. nih.gov Structural differences between the two isoforms, notably a larger and more accessible channel in COX-2, allow for the design of selective inhibitors that can bind preferentially to this isoform. nih.gov
| Compound Class | Target | Key Structural Features | Observed Activity |
|---|---|---|---|
| Diarylisoxazoles (e.g., Mofezolac) | COX-1 | Polar, ionizable moieties | Preferential, time-dependent inhibition of COX-1 with IC50 of 0.0079 µM. osti.gov |
| 2,4,5-Triarylimidazoles | COX-2 | SO₂CH₃ pharmacophore | Potent and selective COX-2 inhibition; activity dependent on C-2 phenyl ring substituent. brieflands.com |
| General Benzoxazole Derivatives | COX-2 | Substitutions at positions 3 and 6 | Reported anti-inflammatory activity. |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. frontiersin.org These enzymes play crucial roles in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and idiopathic intracranial hypertension. nih.govwikipedia.org The inhibitory mechanism involves the binding of the inhibitor to the zinc ion in the enzyme's active site, which disrupts the catalytic cycle. youtube.com
While specific data for 3-methyl-6-nitro-1,3-benzoxazol-2-one is limited, studies on related heterocyclic scaffolds provide insight. For instance, in a series of quinazolinone derivatives, a preliminary structure-activity relationship suggested that the presence of a nitro group on an attached phenyl ring significantly contributes to the inhibitory activity against human carbonic anhydrase-II (hCA-II). frontiersin.org This suggests that the 6-nitro substitution on the benzoxazolone ring could be a key feature for potent CA inhibition.
| Compound Series | Target Isoenzyme | Inhibition Data Range (IC₅₀) | Key SAR Finding |
|---|---|---|---|
| Quinazolinone Derivatives | hCA-II | 14.0–59.6 μM | Presence of a nitro group on the phenyl ring significantly enhances activity. frontiersin.org |
| Quinazolinone Derivatives | bCA-II | 8.9–67.3 μM | The most active inhibitor (4d) showed competitive inhibition with a Ki of 13.0 ± 0.013 μM. frontiersin.org |
The benzoxazole scaffold is a recognized pharmacophore in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a primary therapeutic approach for managing Alzheimer's disease. nih.gov
Research has shown that various benzoxazole derivatives can potently inhibit both enzymes. For example, a series of 2-aryl-6-carboxamide benzoxazole derivatives were found to be potent, mixed-type dual inhibitors, binding to both the catalytic anionic site and the peripheral anionic site of the cholinesterases. nih.gov The introduction of a nitro group into heterocyclic compounds has also been explored as a strategy to enhance inhibitory activity against AChE and BuChE. researchgate.net
| Compound Series | Target Enzyme | Reported IC₅₀ Values | Reference Compound |
|---|---|---|---|
| 2-Aryl-6-carboxamide benzoxazoles (Compound 36) | AChE | 12.62 nM | Donepezil (69.3 nM) nih.gov |
| BChE | 25.45 nM | Donepezil (63.0 nM) nih.gov | |
| Benzo[d]oxazole derivatives (Compound 6a) | AChE | 1.03 µM | - |
| BChE | 6.6 µM | - |
Reverse Transcriptase (RT) Inhibition: Benzoxazolone derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net NNRTIs are a critical component of antiretroviral therapy for HIV-1. They function by binding to an allosteric site on the RT enzyme, which is distinct from the active site. uctm.edu This binding induces a conformational change that distorts the catalytic residues and ultimately inhibits the enzyme's function, suppressing viral replication. uctm.edu
Farnesyl Transferase (FT) Inhibition: Farnesyl transferase inhibitors (FTIs) are a class of drugs that target the enzyme farnesyltransferase, which is responsible for attaching a farnesyl group to proteins, a key step in the post-translational modification of the Ras protein. wikipedia.org By inhibiting this process, FTIs can disrupt Ras signaling pathways, which are often hyperactive in cancer cells. wikipedia.orgnih.gov While various chemical classes, such as tricyclic compounds and peptidomimetics, have been developed as FTIs, the reviewed literature does not provide significant data on benzoxazolone-based scaffolds for this particular target. bohrium.com
Receptor Binding Profiles and Ligand Affinity
The benzoxazol-2-one structure has been incorporated into ligands designed to target dopamine (B1211576) receptors. nih.gov The D2-like receptor family (D2, D3, D4) is a major target for antipsychotic drugs. frontiersin.org Studies involving the synthesis of non-catechol dopamine receptor agonists have shown that benzoxazol-2-one analogues exhibit agonist potency at the D2 receptor. In a comparative study, a benzoxazol-2-one derivative demonstrated D-2 receptor agonist potency similar to that of corresponding benzimidazol-2-one (B1210169) and oxindole (B195798) analogues. nih.gov This indicates that the benzoxazolone scaffold can effectively interact with the D2 receptor, making it a relevant core structure for the development of new dopaminergic agents.
Serotoninergic Receptors (5-HT1A, 5-HT2A)
While direct experimental binding data for this compound with serotoninergic receptors is not extensively documented in publicly available literature, the broader class of benzoxazolone derivatives has been explored for its interaction with various G-protein coupled receptors, including serotonin (B10506) receptors. For many benzoxazolone and benzothiazolone derivatives, affinity for the 5-HT2 receptor has been reported as negligible. nih.gov
The interaction of ligands with 5-HT1A and 5-HT2A receptors is crucial for modulating serotonergic neurotransmission, which is implicated in various neurological and psychiatric conditions. The structural features of this compound, specifically the N-methylation and the 6-nitro substitution, would theoretically influence its electronic and steric properties, thereby affecting its binding affinity and selectivity for these receptor subtypes. Further empirical studies are required to elucidate the precise binding profile of this compound at 5-HT1A and 5-HT2A receptors.
Sigma Receptors (Sigma-1, Sigma-2)
A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have been evaluated for their affinity at sigma-1 and sigma-2 receptor subtypes. nih.gov Several of these derivatives demonstrated a preferential selectivity for sigma-1 binding sites. nih.gov For instance, certain substituted benzoxazolone derivatives have shown high affinity for sigma-1 receptors. nih.gov
Although specific binding data for this compound is not available, related benzoxazolone derivatives have shown significant affinity. For example, a study on various benzoxazolone and benzothiazolone derivatives highlighted compounds with high affinity for sigma-1 binding sites, with Ki values in the nanomolar range. nih.gov These findings suggest that the benzoxazolone core is a viable scaffold for developing sigma-1 receptor ligands. The substituents at the N-3 and C-6 positions on the benzoxazolone ring are expected to play a critical role in modulating the affinity and selectivity for sigma-1 and sigma-2 receptors.
G-Protein Associated Receptors and Ion Channels
G-protein-coupled receptors (GPCRs) represent the largest class of drug targets in the human genome. mdpi.com The interaction of small molecules like this compound with these receptors can trigger a cascade of intracellular signaling events. The benzoxazolone nucleus is a versatile scaffold for designing ligands that can interact with a variety of biological targets, including GPCRs and ion channels. nih.gov
Elucidation of Structure-Activity Relationships (SAR) through Chemical Modification
The biological activity of benzoxazolone derivatives can be significantly altered by chemical modifications at various positions of the heterocyclic ring system. nih.govresearchgate.netnih.gov Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Impact of N-Methylation on Molecular Interactions
N-methylation at the 3-position of the benzoxazolone ring can have a profound impact on the compound's physicochemical properties and its interaction with biological targets. In a study of benzoxazolone-5-urea derivatives as soluble epoxide hydrolase (sEH) inhibitors, methylation of the benzoxazolone nitrogen led to noticeable differences in inhibitory activity compared to their unmethylated counterparts. nih.gov This suggests that the presence of a hydrogen bond donor at this position can be important for potency. nih.gov
In the context of 1,4-benzodiazepine-2-one derivatives, the presence of a methyl group at the 1-position has been shown to increase anxiolytic activity. researchgate.net While a direct extrapolation to this compound is not possible without experimental data, these findings highlight the significance of N-alkylation in modulating the biological effects of heterocyclic compounds.
Role of the Nitro Group at Position 6 on Biological Potency
The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties, polarity, and binding interactions of a molecule. researchgate.net The position of the nitro group on an aromatic ring can dramatically alter the biological activity of a compound. researchgate.net
Influence of Substituents at Other Positions (e.g., C6) on Activity
Substituents on the benzene (B151609) ring of the benzoxazolone scaffold play a crucial role in determining the biological activity. For instance, in a study of 3-alkyl-6-halobenzoxazolinones, the introduction of a halogen at the 6-position was shown to enhance herbicidal activity. e3s-conferences.org Another study on 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents found that a methyl group at the 6-position was beneficial for activity. nih.gov
These examples underscore the importance of the substitution pattern on the benzoxazolone ring for tailoring the desired biological effect. The nature, size, and electronic properties of the substituent at the C6 position can influence ligand binding, selectivity, and pharmacokinetic properties.
Bioisosteric Replacements and their Mechanistic Implications
Bioisosteric Replacement of the 6-Nitro Group
The 6-nitro group is a dominant feature of the this compound structure. Its strong electron-withdrawing nature significantly influences the electronic distribution of the entire benzoxazolone ring system. svedbergopen.com This electronic modulation can be crucial for binding to a biological target, for instance, through specific hydrogen bonds or electrostatic interactions. nih.gov However, aromatic nitro groups are often associated with metabolic reduction in vivo, which can lead to reactive intermediates like nitroso and hydroxylamine (B1172632) species, raising potential toxicological concerns. svedbergopen.comcambridgemedchemconsulting.com Consequently, replacing the nitro group is a primary objective in lead optimization.
Several functional groups are recognized as potential bioisosteres for the aromatic nitro group, each with distinct mechanistic implications. The selection of a suitable replacement is highly dependent on the specific role the nitro group plays in the parent molecule's activity.
Common Bioisosteres for the Aromatic Nitro Group:
Cyano (-CN): The cyano group is a classical non-classical bioisostere of the nitro group. It is also strongly electron-withdrawing and has a similar linear geometry, potentially mimicking some of the electronic and steric properties. However, its hydrogen bond accepting capability is weaker than that of the nitro group.
Trifluoromethyl (-CF₃): This group is a strong electron-withdrawing substituent that is metabolically stable. nih.gov While it can mimic the electronic effect of the nitro group, it is significantly more lipophilic and larger, which can impact solubility and steric interactions at the binding site.
Sulfone (-SO₂R, e.g., -SO₂CH₃): The sulfone moiety is a strong hydrogen bond acceptor and is highly polar and electron-withdrawing. It is generally metabolically stable. Its tetrahedral geometry and larger size compared to the nitro group can substantially alter the binding mode.
Halogens (-F, -Cl, -Br): Halogens can serve as replacements, offering a range of electronic effects (inductive withdrawing) and lipophilicity. While a single halogen is not a perfect electronic mimic of a nitro group, it can be used to probe the sensitivity of the binding pocket to electronic and steric changes.
The mechanistic consequence of such a replacement can be significant. If the biological activity of this compound relies on the reduction of the nitro group to exert a cytotoxic effect, replacing it with a non-reducible group like -CF₃ or -CN would likely abrogate this mechanism of action. nih.gov Conversely, if the nitro group's primary role is to correctly position the molecule in a binding pocket through its electronic and hydrogen-bonding properties, a well-chosen bioisostere like a sulfone or cyano group might retain or even enhance activity while improving the metabolic profile.
| Functional Group | Hammett Constant (σp) | Lipophilicity (π) | Hydrogen Bond Acceptor Strength (β) | Notes |
|---|---|---|---|---|
| -NO₂ | 0.78 | -0.28 | High | Strong electron-withdrawing, potent H-bond acceptor, metabolically labile. |
| -CN | 0.66 | -0.57 | Moderate | Strong electron-withdrawing, metabolically more stable. |
| -CF₃ | 0.54 | 0.88 | Low | Electron-withdrawing, highly stable, increases lipophilicity. |
| -SO₂CH₃ | 0.72 | -1.63 | High | Strong electron-withdrawing, polar, potent H-bond acceptor, stable. |
| -Cl | 0.23 | 0.71 | Low | Moderately electron-withdrawing, lipophilic. |
Bioisosteric Replacement of the 3-Methyl Group
The methyl group at the N-3 position of the oxazolone (B7731731) ring primarily influences the molecule's lipophilicity, steric profile, and metabolic stability. N-dealkylation is a common metabolic pathway for N-methylated compounds. Replacing this group can therefore be a strategy to fine-tune pharmacokinetic properties.
Potential Replacements and their Mechanistic Implications:
N-H (Demethylation): Removing the methyl group to leave an N-H moiety dramatically changes the molecule's properties. The resulting 6-nitro-1,3-benzoxazol-2-one can now act as a hydrogen bond donor, potentially forming new, favorable interactions within a receptor binding site. This change also significantly increases polarity, which would affect cell permeability and solubility.
Larger Alkyl Groups (e.g., -CH₂CH₃): Replacing the methyl with an ethyl or propyl group systematically increases lipophilicity and steric bulk. This can be used to probe for additional hydrophobic pockets in the binding site. However, larger alkyl groups may be more susceptible to oxidative metabolism.
N-Acyl Groups (e.g., -C(O)CH₃): Acylation of the nitrogen atom introduces an amide bond. This modification significantly alters the electronic properties of the nitrogen, removing its basicity and introducing a planar, electron-withdrawing group. This would drastically change the conformation and binding properties of the molecule. researchgate.net
Research on the fungicidal properties of related benzoxazolinones has provided insight into how modifications at these positions can affect biological activity. For example, studies on 3-alkyl-6-halobenzoxazolinones demonstrate that changes to the substituents on both the nitrogen and the benzene ring directly impact their bioactivity. e3s-conferences.org
| Compound | R₃ Substituent | R₆ Substituent | Suppression of Development (%) |
|---|---|---|---|
| 3-methylbenzoxazolinone | -CH₃ | -H | 7.1 |
| 3-methyl-6-chlorobenzoxazolinone | -CH₃ | -Cl | 0.0 |
| 3-propyl-6-bromobenzoxazolinone | -CH₂CH₂CH₃ | -Br | 0.0 |
| 3-tritylbenzoxazolinone | -C(C₆H₅)₃ | -H | 49.38 |
The data in Table 2, while not involving a nitro group, clearly illustrates that biological activity is highly sensitive to substitutions on the benzoxazolone core. The replacement of a hydrogen at position 6 with a halogen, or changing the N-alkyl group, leads to significant changes in fungicidal effect, underscoring the importance of these positions in defining the molecule's interactions with biological systems. Applying these principles to this compound provides a rational framework for designing analogs with improved therapeutic potential.
Design Principles and Future Research Trajectories for 3 Methyl 6 Nitro 1,3 Benzoxazol 2 One Derivatives
Rational Design of Novel Benzoxazolone Analogues with Enhanced Specificity
The rational design of new analogues of 3-methyl-6-nitro-1,3-benzoxazol-2-one is centered on Structure-Activity Relationship (SAR) analysis. patsnap.com SAR studies investigate how systematic modifications to a molecule's chemical structure affect its biological activity, guiding the design of compounds with improved potency and selectivity. patsnap.com For the this compound scaffold, design strategies can be directed at several key positions to enhance specificity for biological targets.
Key modification sites include:
The N-3 Position: The existing methyl group can be replaced with a variety of alkyl or aryl chains, or more complex functional groups. Introducing longer chains, cyclic systems, or moieties capable of forming specific hydrogen bonds could enhance binding affinity and selectivity for a particular enzyme or receptor active site.
The C-6 Position: The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic profile. This group can be reduced to an amine, which can then be further functionalized to introduce new pharmacophores. Alternatively, it can be replaced with other electron-withdrawing or electron-donating groups (e.g., halogens, cyano, or alkoxy groups) to fine-tune the electronic properties and target interactions.
The Benzene (B151609) Ring: Positions C-4, C-5, and C-7 of the fused benzene ring are also available for substitution. Adding substituents at these locations can modulate the molecule's lipophilicity, solubility, and steric profile, which are critical for pharmacokinetic properties and target engagement.
By systematically exploring these modifications, researchers can create a library of analogues and screen them to identify compounds with superior specificity and reduced off-target effects.
Table 1: Proposed Structural Modifications for Enhanced Specificity
| Position of Modification | Current Group | Proposed Modifications | Rationale for Modification |
|---|---|---|---|
| N-3 | -CH₃ (Methyl) | Longer alkyl chains, branched alkyls, cycloalkyls, aromatic rings, heterocyclic moieties | To explore the steric and hydrophobic limits of the binding pocket and introduce new interaction points. |
| C-6 | -NO₂ (Nitro) | -NH₂ (Amino), -NHCOR (Amido), -CN (Cyano), Halogens (F, Cl, Br), -OCH₃ (Methoxy) | To modulate electronic properties, introduce hydrogen bonding capability, and serve as a handle for further functionalization. |
| C-4, C-5, C-7 | -H (Hydrogen) | Halogens, small alkyl groups, hydroxyl groups, trifluoromethyl groups | To alter lipophilicity, improve metabolic stability, and influence overall molecular conformation. |
Integration of Advanced Computational Approaches in Lead Optimization
Lead optimization, the process of refining a promising lead compound into a viable drug candidate, can be significantly accelerated by advanced computational methods. patsnap.com These techniques allow for the rapid, in silico assessment of newly designed analogues, predicting their properties before committing to time-consuming and costly chemical synthesis. patsnap.comnih.gov
For derivatives of this compound, a multi-faceted computational strategy is employed:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model for benzoxazolone derivatives, researchers can predict the activity of virtual compounds and prioritize the synthesis of those with the highest predicted potency.
Molecular Docking: This technique simulates the binding of a ligand (the benzoxazolone derivative) to the three-dimensional structure of a biological target, such as a protein receptor or enzyme. nih.gov Docking studies can predict the preferred binding orientation and estimate the binding affinity, providing crucial insights into the key interactions that drive molecular recognition.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time. nih.govnih.gov This provides a dynamic view of the binding process, helping to assess the stability of the interaction and the conformational changes that may occur upon binding.
Free Energy Perturbation (FEP): FEP is a rigorous computational method used to calculate the relative binding affinities of two similar ligands to a target. nih.gov It is particularly useful in the later stages of lead optimization for making precise predictions about the effects of small chemical modifications. nih.gov
The iterative application of these computational tools creates a feedback loop where virtual screening and prediction guide synthetic efforts, leading to a more efficient lead optimization process. patsnap.com
Table 2: Computational Tools in Lead Optimization
| Computational Method | Application | Objective |
|---|---|---|
| QSAR | Predict biological activity based on chemical structure | Prioritize synthesis of potent compounds. |
| Molecular Docking | Simulate ligand-target binding | Predict binding mode and affinity, identify key interactions. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex | Assess binding stability and conformational changes. |
| FEP | Calculate relative binding free energies | Accurately predict the impact of small structural changes on potency. |
Development of New Synthetic Methodologies for Diversification
The ability to generate a wide variety of structurally diverse analogues is essential for a successful drug discovery campaign. Developing new and efficient synthetic methodologies for this compound derivatives is therefore a key research trajectory. While established methods exist for the synthesis of the benzoxazolone core, often involving precursors like 2-aminophenols, innovation is needed to streamline the introduction of diverse functional groups. nih.govresearchgate.net
Future research in this area focuses on:
Late-Stage Functionalization: Developing reactions that allow for the modification of the core benzoxazolone structure at a late stage in the synthetic sequence. This approach is highly efficient as it allows a common intermediate to be converted into a wide range of final products.
Combinatorial Chemistry: Employing high-throughput techniques to synthesize large libraries of related compounds simultaneously. This can be achieved by using solid-phase synthesis or parallel synthesis techniques where different building blocks are combined in a systematic manner.
Novel Cyclization Strategies: Exploring new catalytic methods or reaction conditions to form the benzoxazolone ring. For instance, methods starting from readily available nitrobenzoates have been developed for related scaffolds and could be adapted. nih.gov This could improve yields, reduce the number of synthetic steps, and allow for the use of starting materials with a broader range of functional groups.
These advanced synthetic strategies will enable chemists to rapidly explore the chemical space around the this compound scaffold, increasing the probability of discovering novel drug candidates.
Exploration of this compound as a Synthetic Intermediate for Complex Molecular Architectures
Beyond its potential as a pharmacophore itself, this compound can serve as a versatile synthetic intermediate for the construction of more complex molecules. lookchem.com The functional groups present on the molecule provide reactive handles for elaboration into larger, multi-cyclic systems.
The key to its utility as an intermediate is the nitro group at the C-6 position. The nitro group can be readily reduced to an amino group (-NH₂). This primary amine is a nucleophilic site that can participate in a wide range of subsequent chemical transformations, including:
Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.
Sulfonamide formation: Reaction with sulfonyl chlorides.
Urea (B33335)/Thiourea formation: Reaction with isocyanates or isothiocyanates.
Heterocycle synthesis: The amine can serve as a key building block for the construction of new fused heterocyclic rings, effectively using the benzoxazolone as a scaffold to build more elaborate molecular architectures.
By leveraging this compound as a starting material, chemists can access novel chemical entities that combine the favorable properties of the benzoxazolone core with other pharmacologically relevant moieties. lookchem.com
Emerging Biological Targets and Unexplored Mechanistic Pathways
The broad biological profile of benzoxazole (B165842) and benzoxazolone derivatives suggests that their therapeutic potential is not yet fully realized. nih.govresearchgate.netnih.gov While activities against cancer, inflammation, and microbial infections are known, future research will focus on identifying novel biological targets and elucidating unexplored mechanisms of action for derivatives of this compound.
Potential areas for exploration include:
Neurodegenerative Diseases: Some benzoxazole derivatives have been investigated for activity related to neurodegenerative conditions like Alzheimer's disease. nih.gov This suggests that analogues of this compound could be designed to target proteins involved in neuroinflammation or protein aggregation.
Parasitic Diseases: Heterocyclic compounds, including benzimidazoles (a related scaffold), are mainstays in the treatment of parasitic infections. nih.gov The benzoxazolone core could be explored for activity against protozoa like Leishmania, Trypanosoma, or Plasmodium. olemiss.edu
Enzyme Inhibition: Benzoxazolones have shown inhibitory effects on enzymes like cyclooxygenase (COX). researchgate.net Screening campaigns against other enzyme classes, such as kinases, proteases, or phosphatases, could reveal entirely new therapeutic applications.
Ion Channel Modulation: The ability of small molecules to modulate the function of ion channels is a valuable therapeutic strategy. The physicochemical properties of the benzoxazolone scaffold make it a plausible candidate for interacting with these membrane-bound proteins.
Identifying new targets will require a combination of phenotypic screening, where compounds are tested for their effects on whole cells or organisms, and target-based screening against specific proteins. Elucidating the mechanism of action for any new activities will be crucial for advancing these compounds in the drug development pipeline.
Q & A
Q. What are the established methods for synthesizing 3-methyl-6-nitro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?
The compound is synthesized via nitro group reduction using stannous chloride (SnCl₂·2H₂O) in acidic ethanol. Key steps include maintaining a pH of 10–11 during workup and purification via solvent extraction (e.g., dichloromethane). Optimization involves adjusting reducing agent stoichiometry, reaction temperature (reflux vs. ambient), and monitoring pH to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
X-ray crystallography (single-crystal XRD) is critical for confirming molecular geometry, with bond lengths and angles validated against databases like the Cambridge Structural Database. Complementary techniques include FTIR (for nitro and carbonyl groups) and NMR (¹³C/¹H for substituent positions). For example, XRD analysis of related benzoxazolones reveals deviations in exocyclic angles due to steric or electronic effects .
Q. How can researchers assess the purity of this compound after synthesis?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Thin-layer chromatography (TLC) can preliminarily monitor reaction progress. Quantitative NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) is also effective for quantifying impurities .
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic data for nitro-substituted benzoxazolones?
Discrepancies in bond angles or planarity (e.g., non-aromatic distortions) may arise from intermolecular interactions (e.g., Cl⋯H or van der Waals forces). Refinement software like SHELXL (via WinGX or OLEX2 suites) can model thermal motion and hydrogen bonding. Cross-validation with DFT calculations (e.g., Gaussian) helps reconcile experimental and theoretical geometries .
Q. What experimental strategies are recommended for studying the reactivity of this compound under nucleophilic or electrophilic conditions?
For nucleophilic attacks (e.g., ring cleavage by piperidine), monitor reaction kinetics via in situ NMR or LC-MS. Electrophilic substitutions (e.g., nitration) require controlled reagent addition (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration. Computational tools (e.g., Gaussian or ORCA) can predict reactive sites via Fukui indices .
Q. How can researchers design structure-activity relationship (SAR) studies for benzoxazolone derivatives with potential bioactivity?
Use a modular synthesis approach to introduce substituents (e.g., amino, sulfonyl) at the 6-position. Test antimicrobial or anti-inflammatory activity via in vitro assays (e.g., MIC against S. aureus or COX-2 inhibition). Conflicting bioactivity data should be analyzed using multivariate statistics (e.g., PCA) to isolate structural contributors .
Q. What methodologies are effective for resolving low yields in the catalytic reduction of the nitro group in benzoxazolones?
Screen alternative catalysts (e.g., Pd/C or Raney Ni) under hydrogen gas vs. transfer hydrogenation (e.g., ammonium formate). Solvent polarity (e.g., ethanol vs. THF) and acid co-catalysts (e.g., HCl vs. acetic acid) significantly impact yield. Kinetic studies (e.g., UV-Vis monitoring) can identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
